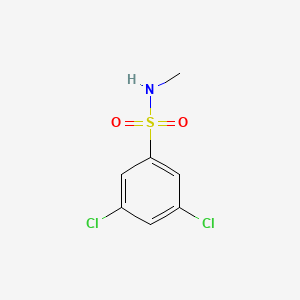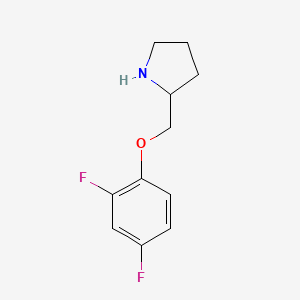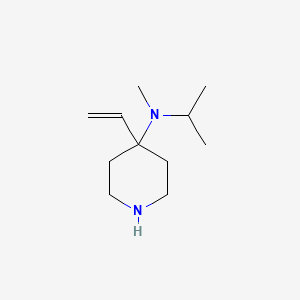
3,5-dichloro-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.11 g/mol . It is a sulfonamide derivative, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring, a methyl group attached to the nitrogen atom, and a sulfonamide group attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-methylbenzene-1-sulfonamide typically involves the chlorination of N-methylbenzenesulfonamide. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction proceeds as follows:
Chlorination: N-methylbenzenesulfonamide is treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 3 and 5 positions on the benzene ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional steps such as solvent extraction and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Sulfonic acids or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
3,5-Dichloro-N-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The chlorine atoms on the benzene ring may enhance the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzenesulfonamide: Similar structure but lacks the N-methyl group.
N-Methylbenzenesulfonamide: Similar structure but lacks the chlorine atoms.
3,5-Dichloro-N-ethylbenzene-1-sulfonamide: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
3,5-Dichloro-N-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and the N-methyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7Cl2NO2S |
|---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
3,5-dichloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 |
InChI Key |
UGKXTBHRRYTDHH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13261523.png)


![tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate](/img/structure/B13261538.png)
![[4-(Difluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13261544.png)
![2,4-Dichloro-5-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzoic acid](/img/structure/B13261555.png)
![3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride](/img/structure/B13261559.png)
![2-[2-(Thiophen-2-YL)ethyl]cyclopentan-1-OL](/img/structure/B13261576.png)
![1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13261582.png)


![2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13261594.png)


